molecular formula C15H17N3O3 B5705241 N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide

Cat. No. B5705241
M. Wt: 287.31 g/mol
InChI Key: YGNXVHYITSEASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. The compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide's mechanism of action is not fully understood, but it is believed to work through the induction of tumor necrosis factor-alpha (TNF-α) and the activation of vascular endothelial cells. TNF-α is a cytokine that plays a key role in the immune response to cancer cells, while vascular endothelial cells are involved in the formation of new blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of TNF-α in tumor cells and to activate vascular endothelial cells, leading to the destruction of tumor blood vessels and the inhibition of tumor growth. This compound has also been shown to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

One advantage of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide is that it has been shown to have anti-tumor activity against a variety of cancer cell lines, making it a promising candidate for further study. However, this compound has also been shown to have limited efficacy in clinical trials, and its mechanism of action is not fully understood. Additionally, this compound has been associated with some toxicity in animal studies, which may limit its potential as a therapeutic agent.

Future Directions

For research on N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide include further studies to elucidate its mechanism of action, as well as clinical trials to evaluate its efficacy as an anti-cancer agent. Other potential areas of research include the development of new formulations of this compound that may enhance its bioavailability and reduce toxicity, as well as the investigation of this compound's potential as a treatment for other diseases such as autoimmune disorders and infectious diseases.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an acid such as hydrochloric acid to form this compound.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to have anti-tumor activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-7-10(2)17-15(16-9)18-14(19)11-5-6-12(20-3)13(8-11)21-4/h5-8H,1-4H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNXVHYITSEASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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